3-Maleimidobenzoylthyroxine methyl ester

Description

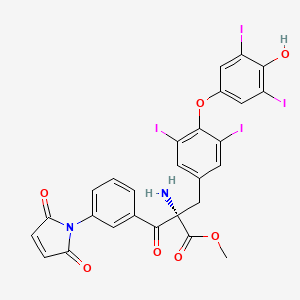

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[3-(2,5-dioxopyrrol-1-yl)phenyl]-2-[[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]methyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18I4N2O7/c1-39-26(38)27(32,25(37)14-3-2-4-15(9-14)33-21(34)5-6-22(33)35)12-13-7-19(30)24(20(31)8-13)40-16-10-17(28)23(36)18(29)11-16/h2-11,36H,12,32H2,1H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCERHFPTMNGLDN-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18I4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69343-52-8 | |

| Record name | 3-Maleimidobenzoylthyroxine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069343528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Modifications for Research Applications

Routes to 3-Maleimidobenzoylthyroxine Methyl Ester Synthesis

The synthesis of this compound is a multi-step process that involves the strategic introduction of the maleimide (B117702) functional group and the esterification of the carboxylic acid of the thyroxine molecule. These modifications are crucial for its utility as a research chemical.

Strategies for Maleimide Moiety Introduction

The introduction of the maleimide moiety is a key step in the synthesis of this compound. The maleimide group is an electrophilic compound that exhibits high selectivity for thiol groups, making it an ideal functional group for bioconjugation. lumiprobe.comwindows.netlifetein.combiosyn.com The most common method for creating N-substituted maleimides involves the reaction of a primary amine with maleic anhydride (B1165640). nih.gov This reaction proceeds through a two-step sequence, starting with the formation of a maleamic acid intermediate, which is then cyclized under dehydrating conditions to form the stable imide ring. nih.gov

Alternatively, bromomaleimides can be used to react with amines to form the desired maleimide derivative. st-andrews.ac.uk For the synthesis of the "3-Maleimidobenzoyl" portion of the target molecule, 3-aminobenzoic acid would be the starting material. This would be reacted with maleic anhydride to form 3-maleimidobenzoic acid. This activated benzoic acid derivative can then be coupled to the amino group of thyroxine methyl ester.

Table 1: Comparison of Maleimide Introduction Strategies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| From Maleic Anhydride | Primary amine, Maleic anhydride | Two steps: Ring-opening acylation followed by dehydration | Readily available starting materials | May require harsh dehydrating conditions |

| From Bromomaleimides | Primary amine, Bromomaleimide | Typically a one-step reaction | Can be a more direct route | Bromomaleimides may be less stable or commercially available |

Esterification Techniques for Methyl Ester Formation

The formation of the methyl ester at the carboxylic acid group of thyroxine serves to protect this functional group and increase the molecule's hydrophobicity. The most established method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid (thyroxine) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester can be distilled off as it is formed, or the alcohol can be used in large excess. chemguide.co.uk

Another approach is the use of diazomethane (B1218177) for the methylation of the carboxylic acid. While effective, diazomethane is a toxic and explosive reagent, requiring specialized handling and equipment. researchgate.net For the synthesis of thyroxine methyl ester, treating thyroxine with hydrogen chloride in ethanol (B145695) has also been reported to successfully yield the corresponding ethyl ester, a principle that can be applied for methyl ester formation using methanol.

Table 2: Overview of Esterification Methods for Thyroxine

| Method | Reagents | Catalyst | Key Features |

| Fischer Esterification | Thyroxine, Methanol | Concentrated H₂SO₄ or HCl | Reversible reaction; requires excess alcohol or removal of product. chemguide.co.uk |

| Diazomethane Methylation | Thyroxine, Diazomethane | None | Highly efficient but uses a hazardous reagent. researchgate.net |

| Acid Chloride Route | Thionyl chloride followed by methanol | None | Involves the formation of a more reactive acid chloride intermediate. nih.gov |

Purification and Characterization for Research Purity

Ensuring the high purity of this compound is critical for its use in research, as impurities can lead to ambiguous or erroneous results. High-performance liquid chromatography (HPLC) is a powerful technique for both the purification and characterization of thyroxine derivatives. nih.govpensoft.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed to separate the desired product from unreacted starting materials and byproducts. nih.gov

The identity and purity of the final compound are confirmed using a combination of analytical techniques. Mass spectrometry (MS) provides information about the molecular weight of the compound, confirming the successful incorporation of both the maleimide and methyl ester groups. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the detailed chemical structure of the molecule. For quantitative analysis in pharmaceutical preparations, HPLC with UV or fluorescence detection is often utilized. nih.govpensoft.net

Derivatization and Analog Development for Mechanistic Probing

The strategic design of this compound allows for its use in creating sophisticated research tools. Its reactive maleimide handle is the key to its utility in site-specific labeling and bioconjugation.

Site-Specific Labeling Approaches

The maleimide group is highly reactive towards the thiol (sulfhydryl) group of cysteine residues in proteins. lumiprobe.comwindows.netbiosyn.comnih.gov This specific reactivity allows for the site-specific labeling of proteins with the thyroxine analog. nih.gov By engineering a cysteine residue at a specific location in a protein of interest, researchers can direct the attachment of the this compound to that precise site. This method is advantageous due to the relative rarity of solvent-accessible cysteine residues in many proteins. nih.gov

The labeling reaction is typically carried out at a neutral pH (7-7.5). biotium.com To ensure the availability of the free thiol group for reaction, any existing disulfide bonds within the protein must first be reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). lumiprobe.comnih.gov Following the reduction step, the reducing agent must be removed before the addition of the maleimide-containing compound to prevent it from reacting with the label. nih.gov

Bioconjugation Strategies for Research Tools

Bioconjugation, the chemical linking of two biomolecules, is a powerful strategy for creating novel research tools. researchgate.net this compound can be conjugated to various biomolecules, such as antibodies, peptides, or fluorescent dyes, to investigate biological processes. For instance, conjugating it to a fluorescent dye would allow for the visualization of the thyroxine-binding sites within a cell or on a protein.

The maleimide-thiol coupling reaction forms a stable thioether bond, making it a robust method for bioconjugation. biosyn.comnih.gov The reaction conditions are generally mild and can be performed in aqueous buffers, which helps to maintain the integrity of the biomolecules being labeled. nih.gov The resulting bioconjugate can then be used in a variety of applications, such as in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells. nih.govresearchgate.net While thyroxine itself is not a cytotoxic drug, the principle of using a maleimide-functionalized molecule for targeted delivery is a cornerstone of this technology. nih.gov The development of probes for specific molecular targets, such as the prostate-specific membrane antigen (PSMA), has also utilized maleimide-thiol chemistry for conjugating targeting ligands to nanoparticles. dovepress.com

Development of Reporter-Tagged Analogs

The chemical structure of this compound is inherently designed for conjugation, primarily through the reactive maleimide group. This functionality serves as a key handle for the development of reporter-tagged analogs, enabling the tracking and detection of the molecule in various research applications. The development of such analogs typically involves the covalent attachment of a reporter molecule, which can be a fluorescent dye, an affinity tag, or another signaling moiety.

The most direct method for creating a reporter-tagged version of this compound is to utilize the maleimide's high reactivity towards thiol (sulfhydryl) groups. Reporter molecules that are functionalized with a thiol group can be directly conjugated to this compound. This strategy is widely employed in bioconjugation. For instance, fluorescent dyes and affinity tags like biotin (B1667282) are commercially available in thiol-modified forms, allowing for a straightforward one-step labeling reaction. nih.govlumiprobe.comlumiprobe.com

Alternatively, a common strategy in biochemical studies is to first use the maleimide group of this compound to label a thiol-containing target, such as a protein with a native or engineered cysteine residue. Once this primary conjugation is complete, a secondary reporter molecule functionalized with a different reactive group (e.g., an NHS ester to target lysine (B10760008) residues) could be used to label the protein-conjugate, provided that specificity can be controlled.

The choice of reporter tag is dictated by the intended experimental application. Fluorescent tags are used for detection via fluorescence microscopy or spectroscopy, while affinity tags like biotin are used for purification or detection using avidin (B1170675) or streptavidin-based systems. nih.govnih.gov The introduction of a dithiomaleimide structure can even induce fluorescence upon conjugation, offering a method for simultaneous labeling and detection. acs.org

Table 1: Common Reporter Tags for Maleimide-Based Conjugation

| Reporter Type | Specific Examples | Application |

|---|---|---|

| Fluorescent Dyes | Fluorescein, AF Dyes (e.g., AF 430, AF 647), BDP Dyes | Fluorescence Microscopy, Flow Cytometry, Spectroscopy |

| Affinity Tags | Biotin | Avidin/Streptavidin-based Purification and Detection |

| Chemiluminescent Probes | Luminol Derivatives | Western Blotting, ELISA |

| Spacers/Linkers | Polyethylene Glycol (PEG) | Improve Solubility, Reduce Steric Hindrance |

Chemical Stability and Reactivity in Research Environments

The utility of this compound in research is critically dependent on its chemical stability and reactivity. The two most important functional groups in this context are the maleimide ring and the methyl ester. Understanding the reactivity of these groups within typical experimental settings is essential for proper assay design and data interpretation.

Maleimide Reactivity with Thiol Groups in Biochemical Assays

The maleimide group is an electrophilic Michael acceptor specifically incorporated for its highly efficient and selective reaction with nucleophilic thiol groups. This reaction, a Michael addition, results in the formation of a stable covalent thioether bond. biosyn.com It is the cornerstone of many bioconjugation strategies, allowing the specific labeling of cysteine residues in peptides and proteins. biotium.com

The reaction is highly specific for thiols over other nucleophilic groups, such as amines (lysine residues), particularly within a controlled pH range. biotium.com The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5. tocris.com Below this range, the reaction rate decreases, and above it, the maleimide ring becomes more susceptible to hydrolysis, and the potential for non-specific reactions with amines increases.

Despite the general stability of the resulting succinimidyl thioether linkage, a significant consideration is its potential for reversal via a retro-Michael reaction. d-nb.info This elimination reaction can occur, particularly in the presence of other thiol-containing molecules like glutathione, which is abundant in intracellular environments. d-nb.infoacs.org This can lead to the transfer of the label to other molecules, compromising the integrity of the experiment. Strategies to mitigate this instability have been developed, including the hydrolysis of the succinimide (B58015) ring post-conjugation, which forms a more stable, ring-opened product that is resistant to thiol exchange. acs.orgnih.gov Another approach involves conjugating to an N-terminal cysteine, which can lead to a spontaneous rearrangement to a more stable thiazine (B8601807) structure. nih.gov

Table 2: Typical Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Condition | Rationale/Notes |

|---|---|---|

| pH | 7.0 - 7.5 | Optimizes reaction rate and specificity for thiols over amines. tocris.com |

| Temperature | Room Temperature (or 4°C) | Reaction proceeds efficiently at RT (e.g., 2 hours). Can be performed overnight at 4°C. tocris.com |

| Buffer | Phosphate, HEPES, Tris | Must be free of extraneous thiol reagents (e.g., DTT, β-mercaptoethanol). interchim.fr |

| Solvent | DMSO or DMF | Used to dissolve the maleimide compound before adding to the aqueous buffer. tocris.com |

| Reducing Agent | TCEP (optional) | Used to reduce disulfide bonds in proteins to free up thiol groups for reaction. biosyn.combiotium.com |

Ester Hydrolysis Considerations in Experimental Design

The methyl ester on the thyroxine portion of the molecule is another site of potential chemical transformation. Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol—in this case, 3-Maleimidobenzoylthyroxine and methanol. This reaction can be catalyzed by either acid or base and is often accelerated by heat. dalalinstitute.comyoutube.com

In the context of designing experiments with this compound, the stability of the ester linkage must be considered. Exposure to strongly acidic or basic aqueous solutions, especially for prolonged periods or at elevated temperatures, can lead to unintended hydrolysis. youtube.com This is a critical consideration because the parent molecule and its hydrolyzed carboxylic acid form will likely have different properties, such as solubility and biological activity.

A significant challenge in the selective hydrolysis of the ester is the presence of the amide bond that links the 3-maleimidobenzoyl moiety to the thyroxine core. Amide bonds also undergo hydrolysis under acidic or basic conditions, though generally, the conditions required are harsher than for ester hydrolysis. dalalinstitute.comyoutube.com Therefore, any experimental step intended to cleave the methyl ester must be carefully designed to avoid simultaneous cleavage of the more robust amide bond or degradation of the iodinated thyronine structure. If selective ester cleavage is desired, mild conditions, such as enzyme-catalyzed hydrolysis (e.g., using a lipase), may be required to maintain the integrity of the rest of the molecule. smolecule.com

Table 3: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Condition | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Reagents | Strong acid (e.g., H₂SO₄, HCl) in excess water | Strong base (e.g., NaOH, KOH, LiOH) |

| Mechanism | Reversible reaction; equilibrium-driven. libretexts.org | Irreversible reaction, as the final carboxylate salt is resonance-stabilized and unreactive. |

| Products | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol. libretexts.org |

| Considerations | Requires heat; reaction may not go to completion. Can protonate and affect other functional groups. | Reaction goes to completion. Can cause side reactions with base-sensitive functional groups. |

Molecular Mechanisms of Interaction in Research Contexts

Covalent Binding to Thiol-Containing Biomolecules

The maleimide (B117702) moiety of 3-Maleimidobenzoylthyroxine methyl ester is a well-established reactive group that readily forms stable covalent bonds with the thiol groups of cysteine residues in proteins. This property is extensively utilized in bioconjugation and chemical biology to label and identify specific proteins.

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether linkage. This reaction is highly specific for sulfhydryl groups under physiological conditions (pH 6.5-7.5). biotium.com The rate of this adduction is influenced by several factors, including the pH of the medium and the accessibility of the cysteine residue on the protein surface. While the reaction is generally fast, the specific kinetics can vary depending on the protein microenvironment.

Table 1: General Kinetic Parameters of Maleimide-Thiol Reactions This table presents illustrative kinetic data for maleimide-thiol reactions from model systems to provide context for the expected reactivity of this compound. Specific data for the title compound is not available in the literature.

| Reactants | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| N-ethylmaleimide + Glutathione | 7.4 | 1.3 x 10³ | General Literature |

Data is representative and compiled from general studies on maleimide reactivity.

The ability of this compound to covalently label proteins makes it a useful tool for identifying potential thyroxine-binding proteins or proteins in close proximity to thyroxine interaction sites. In a research setting, this compound could be incubated with cell lysates or purified protein fractions. Proteins that are covalently modified can then be identified using a variety of proteomic techniques.

A common approach involves the use of mass spectrometry. nih.gov After reaction with this compound, the protein mixture is digested, and the resulting peptides are analyzed. The mass of the thyroxine-containing adduct on a cysteine-containing peptide leads to a characteristic mass shift that can be identified in the mass spectrum. This allows for the precise localization of the modification site on the protein. Other methods for identifying modified proteins include electrophoretic mobility shift assays and affinity purification if a tag is incorporated into the probe. nih.govnih.gov

Applications of 3 Maleimidobenzoylthyroxine Methyl Ester As a Research Probe

Affinity Labeling and Photoaffinity Labeling in Proteomics Research

Affinity and photoaffinity labeling are powerful techniques used to identify and characterize protein-ligand interactions. nih.govmdpi.comnih.gov These methods utilize a labeled ligand to covalently bind to its target protein, allowing for the subsequent isolation and identification of the protein. nih.govnih.gov

A primary theoretical application of 3-Maleimidobenzoylthyroxine methyl ester is in the identification of proteins that interact with thyroid hormones. The thyroxine moiety of the compound directs it to bind to potential thyroid hormone binding partners, while the maleimide (B117702) group can form a covalent bond with cysteine residues on the target protein. This covalent linkage is stable, allowing for the purification of the protein-probe complex under stringent conditions that would typically disrupt non-covalent interactions. Subsequent analysis by mass spectrometry can then identify the bound protein. nih.govresearchgate.net

This approach could be instrumental in discovering novel thyroid hormone-interacting proteins beyond the well-characterized nuclear thyroid hormone receptors (TRs). wm.edu For example, it could help identify membrane transporters, cytoplasmic binding proteins, or enzymes involved in thyroid hormone metabolism.

| Potential Interacting Protein Classes | Significance of Identification |

| Membrane Transporters | Elucidate mechanisms of thyroid hormone uptake into cells. |

| Cytoplasmic Proteins | Uncover non-genomic signaling pathways. |

| Metabolic Enzymes | Identify novel pathways for thyroid hormone activation or inactivation. |

| Nuclear Receptors (other than TRs) | Reveal potential crosstalk with other signaling pathways. |

This table outlines the potential classes of proteins that could be identified using this compound as a probe and the biological significance of such discoveries.

Once a target protein is identified, this compound can be used to map the specific binding site of the ligand. After covalent cross-linking, the protein-probe complex can be subjected to proteolytic digestion, and the resulting peptides analyzed by mass spectrometry. The peptide fragment containing the covalently attached probe reveals the region of the protein that constitutes the binding pocket. nih.govnih.gov

This information is invaluable for understanding the molecular basis of ligand recognition and can guide the design of novel drugs that target thyroid hormone receptors. nih.gov By precisely identifying the amino acid residues involved in binding, researchers can build more accurate computational models of the receptor-ligand interaction. nih.govmdpi.com

Structural Biology Investigations

The determination of the three-dimensional structure of protein-ligand complexes provides the most detailed view of their interaction. This compound is, in principle, a suitable tool for such structural studies.

X-ray crystallography is a powerful technique for determining the atomic-level structure of proteins. In co-crystallization studies, a protein is crystallized in the presence of its ligand. A truncated, recombinant form of the thyroid hormone receptor has been successfully co-crystallized with its natural ligand, T3. nih.gov Theoretically, this compound could also be co-crystallized with thyroid hormone receptors to reveal how this synthetic analog binds to the receptor's ligand-binding domain. The resulting crystal structure would provide precise information about the orientation of the analog within the binding pocket and the specific atomic interactions that stabilize the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on both the structure and dynamics of the complex. technologynetworks.comed.ac.uk By using isotopically labeled this compound, researchers could use NMR to monitor changes in the chemical environment of the ligand upon binding to a thyroid hormone receptor. This can help to identify the parts of the ligand that are in close contact with the protein and to characterize the dynamics of the binding event. While challenges exist for large proteins, advancements in methyl-based NMR have expanded the scope of these studies.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex biological macromolecules. nih.govcam.ac.uk Recent studies have successfully used cryo-EM to determine the structure of thyroglobulin, the precursor protein for thyroid hormones. nih.govresearchgate.netebi.ac.uk In principle, cryo-EM could be used to visualize the structure of thyroid hormone receptors in complex with this compound, particularly if the receptor is part of a larger complex, such as with its DNA response element and other co-regulatory proteins. The covalent nature of the bond formed by the maleimide group could potentially stabilize such a complex for cryo-EM analysis.

Development of Biosensors and Detection Assays

Design of Fluorescent or Luminescent Probes

There is no information available in published scientific literature detailing the design or synthesis of fluorescent or luminescent probes based on this compound. The inherent chemical structure, which includes a thyroxine moiety, a reactive maleimide group, and a methyl ester, suggests a potential for development as a research probe. The maleimide group can covalently bind to thiol groups on proteins, such as cysteine residues, which could be a mechanism for targeted labeling. However, no studies have been published that explore or characterize the photophysical properties of this specific compound or its conjugates for use in fluorescence or luminescence-based assays.

Application in High-Throughput Screening for Ligand Discovery in Research

No documented applications of this compound in high-throughput screening (HTS) campaigns for ligand discovery have been found. While fluorescently labeled thyroid hormone analogs are utilized in HTS to identify potential ligands for thyroid hormone receptors or transport proteins, there is no evidence to suggest that this compound has been developed or used for this purpose. General HTS methodologies for thyroid hormone system targets often employ fluorescence polarization or FRET-based assays with other validated fluorescent probes.

Investigating Thyroid Hormone Metabolism in Cell-Free Systems

Substrate for Deiodinase Enzyme Research

There are no research findings that report the use of this compound as a substrate to study the activity of deiodinase enzymes (Dio1, Dio2, or Dio3) in cell-free systems. Deiodinase research typically employs radiolabeled or native thyroid hormones (T4 and T3) and their metabolites to determine enzyme kinetics and inhibition. The specific properties of this compound as a potential substrate or inhibitor for these enzymes have not been investigated or reported.

Analysis of Conjugation Pathways in Vitro

No studies have been published on the use of this compound to analyze in vitro conjugation pathways, such as glucuronidation or sulfation, which are critical steps in thyroid hormone metabolism. Research in this area typically utilizes thyroxine and its primary metabolites as substrates for enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in preparations of liver or other tissue microsomes. The suitability of this compound for studying these pathways remains unexplored.

Advanced Analytical and Biophysical Methodologies in Research on 3 Maleimidobenzoylthyroxine Methyl Ester

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry (MS) is an indispensable tool for the characterization of covalent protein modifications. Its high sensitivity and mass accuracy allow for the precise identification of modification sites and the quantification of modified proteins.

Peptide Mapping and Post-Translational Modification Analysis

Peptide mapping by mass spectrometry is a cornerstone technique for identifying the specific amino acid residues that have been covalently modified by 3-Maleimidobenzoylthyroxine methyl ester. The general workflow involves the enzymatic digestion of the modified protein, typically with trypsin, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. sygnaturediscovery.com

The identification of a peptide adducted with this compound is based on the detection of a specific mass shift corresponding to the molecular weight of the modifying compound. The maleimide (B117702) group of this compound reacts with the thiol group of cysteine residues via a Michael addition reaction. This results in a predictable mass increase in the modified peptide. High-resolution mass spectrometers can accurately measure this mass difference, confirming the presence of the covalent adduct.

Subsequent MS/MS analysis of the modified peptide allows for the precise localization of the modification site. Fragmentation of the peptide in the mass spectrometer generates a series of product ions (b- and y-ions) that can be used to sequence the peptide and pinpoint the modified amino acid. Challenges in this analysis can arise from the potential for hydrolysis or oxidation of the maleimide-peptide adducts during sample preparation, which can lead to additional mass shifts and complicate data interpretation. nih.govproteomics.com.au Careful optimization of sample handling, such as performing steps at low pH, can minimize these artifacts. promega.ca

Quantitative Proteomics Approaches

Quantitative proteomics methods are employed to assess the extent of protein modification by this compound and to compare the reactivity of different cysteine residues within a protein or across the proteome. Several strategies can be employed, including both label-based and label-free approaches.

One common technique involves the use of stable isotope labeling. For instance, a "heavy" isotope-labeled version of a maleimide probe can be used in conjunction with the "light" (unlabeled) this compound to differentially label two different protein samples (e.g., control vs. treated). nih.gov By comparing the relative intensities of the heavy and light peptide signals in the mass spectrometer, the relative abundance of the modification at specific sites can be accurately quantified. nih.govacs.org

Label-free quantification is another powerful approach that relies on the direct comparison of the peak intensities or spectral counts of the modified peptides between different experimental conditions. researchgate.net This method avoids the potential complications of isotopic labeling but requires highly reproducible sample preparation and LC-MS analysis. Data-independent acquisition (DIA) strategies, where all precursor ions within a certain mass range are fragmented, can provide comprehensive and quantitative data for such studies. researchgate.net These quantitative approaches are crucial for understanding the stoichiometry of the modification and for identifying the most reactive and accessible cysteine residues for covalent modification by this compound. acs.orgresearchgate.net

Spectroscopy for Ligand-Protein Interaction Studies

Spectroscopic techniques are invaluable for investigating the non-covalent binding events that precede covalent bond formation and for characterizing the conformational changes in a protein upon ligand binding and covalent modification.

Fluorescence Spectroscopy for Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-protein interactions by monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) or the fluorescence of an extrinsic probe. The binding of this compound to a protein can quench or enhance the intrinsic protein fluorescence, and these changes can be used to determine binding affinities (Kd). nih.gov

Furthermore, shifts in the emission maximum of the protein's fluorescence can provide information about changes in the local environment of the fluorophores, indicating conformational changes upon ligand binding. nih.govsigmaaldrich.com For example, an exposure of tryptophan residues to a more polar environment upon binding of the ligand would result in a red shift of the emission maximum. nih.gov In cases where the protein of interest has low intrinsic fluorescence, or to study specific regions of the protein, fluorescently labeled analogs of this compound could be synthesized and used as extrinsic probes.

Circular Dichroism for Protein Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins in solution. mtoz-biolabs.comspringernature.com Far-UV CD (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). The binding of this compound and subsequent covalent modification can induce conformational changes that alter the protein's secondary structure, which would be reflected in the far-UV CD spectrum. nih.govsigmaaldrich.com For example, a decrease in the α-helical content and an increase in β-sheet or random coil structures could be observed.

Near-UV CD (250-350 nm) is sensitive to the environment of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and disulfide bonds, thus providing a fingerprint of the protein's tertiary structure. springernature.com Changes in the near-UV CD spectrum upon interaction with this compound would indicate alterations in the tertiary structure of the protein. nih.gov This information is complementary to that obtained from fluorescence spectroscopy and provides a more global view of the structural changes occurring in the protein.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR and ITC are two powerful biophysical techniques that provide quantitative information about the thermodynamics and kinetics of ligand-protein interactions.

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for monitoring biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

For a covalent inhibitor like this compound, SPR can be used to dissect the two-step binding process: the initial non-covalent binding followed by the irreversible covalent bond formation. sygnaturediscovery.comfrontiersin.org By applying appropriate kinetic models, one can determine the association rate constant (k_on) and dissociation rate constant (k_off) for the initial reversible step, as well as the rate of inactivation (k_inact) for the covalent modification. sygnaturediscovery.comrsc.org This detailed kinetic information is crucial for understanding the mechanism of action of the covalent modifier.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. nih.govwikipedia.org In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein, and the heat released or absorbed is measured. europeanpharmaceuticalreview.comwhiterose.ac.uk

The resulting data can be analyzed to determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govnih.gov This provides a complete thermodynamic profile of the initial non-covalent binding interaction. While ITC is primarily used to study reversible interactions, it can provide valuable information on the initial binding event that precedes the covalent reaction with this compound. Comparing the thermodynamic signatures of binding for different thyroxine analogs can provide insights into the driving forces of the interaction. nih.govnih.gov

Below is an interactive table summarizing the key parameters that can be obtained from these biophysical techniques for a hypothetical interaction between this compound and a target protein.

| Technique | Key Parameters Determined | Information Gained |

|---|---|---|

| Mass Spectrometry (Peptide Mapping) | Mass of modified peptide, MS/MS fragmentation pattern | Confirmation of covalent adduct, identification of modification site |

| Quantitative Proteomics | Relative abundance of modified peptides | Stoichiometry of modification, cysteine reactivity |

| Fluorescence Spectroscopy | Binding affinity (Kd), change in emission maximum | Strength of non-covalent interaction, local conformational changes |

| Circular Dichroism (CD) | Changes in far-UV and near-UV spectra | Global changes in secondary and tertiary protein structure |

| Surface Plasmon Resonance (SPR) | k_on, k_off, k_inact | Kinetics of non-covalent binding and covalent modification |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), ΔH, ΔS | Thermodynamics of the initial non-covalent interaction |

Real-Time Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular binding events in real time. nih.gov This method is instrumental in characterizing the interaction between a small molecule, such as this compound, and a target protein. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov

The resulting sensorgram, a plot of RU versus time, provides a wealth of information about the binding kinetics. The association phase, during which the compound is injected, allows for the determination of the association rate constant (kₐ). The dissociation phase, which begins when the flow of the compound is replaced by a buffer, is used to determine the dissociation rate constant (kₑ). The ratio of these two constants (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a measure of the binding affinity. bioradiations.com SPR assays have been successfully employed to study the binding of thyroxine and its analogs to transport proteins like transthyretin and thyroxine-binding globulin. nih.gov

Table 1: Representative Kinetic Parameters for the Interaction of a Thyroxine Analog with a Target Protein as Determined by SPR

| Parameter | Value | Unit |

| Association Rate Constant (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 5.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 20 | nM |

This table presents hypothetical data for illustrative purposes, based on typical values observed for small molecule-protein interactions.

Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique for the complete thermodynamic characterization of binding interactions. york.ac.uk ITC directly measures the heat change that occurs when a ligand, in this case, this compound, binds to its macromolecular target. In an ITC experiment, small aliquots of the ligand solution are injected into a sample cell containing the target protein at a constant temperature. york.ac.uk Each injection results in a heat pulse that is measured by the instrument. The magnitude of these heat pulses is proportional to the amount of binding that occurs until the protein becomes saturated.

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm provides the key thermodynamic parameters of the interaction: the binding affinity (Kₐ, the inverse of Kₑ), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS. york.ac.uk This comprehensive thermodynamic profile reveals the nature of the forces driving the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. nih.gov ITC is a versatile technique that can be used in both aqueous and non-aqueous solvent systems.

Table 2: Illustrative Thermodynamic Profile for the Binding of a Small Molecule to a Protein Target via ITC

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Kₐ) | 5.0 x 10⁷ | M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 7.2 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -10.6 | kcal/mol |

This table contains exemplary data to illustrate the output of an ITC experiment.

Chromatographic and Electrophoretic Techniques for Research Separation

Chromatographic and electrophoretic methods are indispensable for the purification, purity assessment, and analysis of this compound and its protein conjugates in a research context.

HPLC for Purity Assessment and Metabolite Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. In research involving this compound, HPLC is crucial for assessing the purity of the synthesized compound and for analyzing its potential metabolites in research samples. Reversed-phase HPLC (RP-HPLC) is a commonly used mode, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. researchgate.netscielo.br

For purity assessment, a sample of the compound is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. The purity of the compound is determined by the relative area of its corresponding peak in the chromatogram. rsc.orgresearchgate.net HPLC methods can be optimized for high sensitivity and linearity, allowing for the detection of even trace amounts of impurities. researchgate.net The development of HPLC methods for thyroxine and its derivatives often involves derivatization to enhance detection by fluorescence. nih.gov

Table 3: Example of HPLC Purity Analysis for a Synthesized Batch of a Thyroxine Derivative

| Peak Number | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 3.2 | 1.5 | Impurity A |

| 2 | 5.8 | 97.8 | Target Compound |

| 3 | 7.1 | 0.7 | Impurity B |

This table provides a representative output of an HPLC purity analysis.

SDS-PAGE and Western Blotting for Protein Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting are fundamental techniques for the analysis of proteins that have been covalently modified with this compound. The maleimide group of this compound reacts specifically with thiol groups, primarily from cysteine residues in proteins. lumiprobe.com

SDS-PAGE separates proteins based on their molecular weight. nih.gov When a protein is labeled with this compound, its molecular weight increases, resulting in a shift in its migration pattern on the gel compared to the unlabeled protein. This shift can be visualized by staining the gel with a protein-specific dye. However, it is important to note that the stability of the maleimide-thiol linkage can be affected under certain SDS-PAGE conditions, potentially leading to the loss of the modifying group. nih.gov

Western blotting, or immunoblotting, offers a more specific method for detecting the modified protein. After SDS-PAGE, the separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a primary antibody that specifically recognizes the thyroxine moiety of the conjugate. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is then used to detect the primary antibody. The addition of a chemiluminescent substrate allows for the visualization of the protein of interest. frontiersin.orgfrontiersin.org This technique has been used to analyze thyroglobulin in serum samples and to study the expression of the thyrotropin receptor. nih.govresearchgate.net

Table 4: Illustrative SDS-PAGE and Western Blot Results for a Protein Labeled with this compound

| Analysis | Unlabeled Protein | Labeled Protein |

| SDS-PAGE | ||

| Apparent Molecular Weight | 50 kDa | ~51 kDa |

| Western Blot | ||

| Detection with anti-Thyroxine Antibody | No Band | Single Band at ~51 kDa |

| Detection with anti-Protein Antibody | Single Band at 50 kDa | Single Band at ~51 kDa |

This table summarizes the expected outcomes from SDS-PAGE and Western blot analyses of a protein before and after labeling.

Emerging Research Directions and Future Prospects

Development of Next-Generation Thyroxine-Based Probes

The progression from simple labeled hormones to multifunctional, next-generation probes marks a significant leap in the study of thyroid biology. Early methods often relied on radio-ligand binding assays, which, while effective, pose handling challenges and are not ideal for high-throughput or in-cell applications. nih.gov Modern probe development focuses on overcoming these limitations by incorporating features like fluorescence, target reactivity, and enhanced specificity.

A key area of development is the creation of fluorescent probes to monitor thyroid hormone transport across cell membranes. nih.govresearchgate.net For instance, researchers have developed a dansyl-based fluorescent probe with an L-thyroxine moiety that is highly selective for the monocarboxylate transporter 8 (MCT8). nih.gov The selectivity of this probe is exquisitely dependent on its chemical structure; the presence of a free carboxylic acid group is essential for recognition by the MCT8 transporter, and esterification of this group abolishes selectivity. nih.govresearchgate.net This demonstrates a sophisticated approach to probe design, where subtle chemical modifications are used to achieve precise targeting of specific components of the thyroid hormone pathway, such as transporters, which are crucial for hormone action in tissues like the brain. nih.govoup.com

Another avenue of innovation is the improvement of probes for thyroid hormone receptors (TRs). Research has focused on creating probes that are more stable and can differentiate between TR subtypes, such as TRα and TRβ. udel.edu This includes addressing practical issues like the photobleaching and potential cytotoxicity of some fluorescent tags. udel.edu The synthesis of novel thyroxine analogs with modified amino and carboxylic acid groups has also shown that the thyroxine scaffold can be adapted to create probes that modulate biological processes like angiogenesis, opening up new avenues for research beyond traditional receptor binding studies. nih.gov The evolution of these tools is enabling a move towards high-throughput, miniaturized assays that are safer and more efficient than older methods. nih.gov

Table 1: Comparison of Traditional vs. Next-Generation Thyroxine-Based Probes

| Feature | Traditional Probes (e.g., Radiolabeled T4) | Next-Generation Probes |

|---|---|---|

| Detection Method | Radioactivity (e.g., scintillation counting) | Fluorescence, Mass Spectrometry nih.govnih.gov |

| Key Applications | In vitro binding assays nih.gov | Live-cell imaging, high-throughput screening, chemoproteomics nih.govnih.govnih.gov |

| Specificity | Broadly binds to T4-binding proteins | Can be engineered for high selectivity to specific transporters (MCT8) or receptor subtypes (TRα/β) nih.govudel.edu |

| Cellular Use | Limited, primarily with lysates | Designed for use in living cells and complex proteomes nih.govnih.gov |

| Safety & Handling | Requires handling of radioactive materials | Non-radioactive, safer handling nih.gov |

Application in Chemoproteomics and Activity-Based Protein Profiling

Chemoproteomics and its sub-discipline, activity-based protein profiling (ABPP), are powerful technologies that use chemical probes to map protein function and engagement directly in native biological systems. nih.govnih.govbayer.com A probe like 3-Maleimidobenzoylthyroxine methyl ester is emblematic of a tool designed for ABPP. Its structure consists of a recognition element (the thyroxine analog) that directs it to thyroid hormone-binding proteins, and a reactive group (the maleimide) that can form a stable, covalent bond with a nucleophilic amino acid residue, such as cysteine, in the protein's active or binding site. nih.gov

ABPP has become an indispensable tool for drug development and target discovery because it provides a direct readout of enzyme activity rather than just protein abundance. youtube.comfrontiersin.org This is particularly valuable for studying protein families that are regulated post-translationally. youtube.com In the context of thyroid signaling, ABPP can be used to:

Identify Novel Binding Partners: By using a thyroxine-based probe in a complex proteome (e.g., a cell lysate or even a whole organism), researchers can "fish out" and identify not only the known thyroid hormone receptors and transporters but also previously unknown or "off-target" proteins that interact with the hormone. bayer.com

Profile Inhibitor Selectivity: In competitive ABPP, a library of unlabeled compounds can be screened for their ability to compete with the probe for binding to its targets. This allows for the assessment of a compound's potency and selectivity against hundreds of potential targets simultaneously in a native environment. youtube.comfrontiersin.org

Map Druggable Hotspots: ABPP is a key strategy to unlock the "undruggable" proteome by identifying ligandable sites on proteins, including those without obvious active sites like transcription factors and adaptor proteins. bayer.comyoutube.com

While direct ABPP studies using this compound are not widely published, the principles of the technique are well-established. nih.govrsc.org Quantitative proteomic methods have been successfully used to measure the binding affinities of the thyroid receptor to a vast library of coregulator proteins, demonstrating how these approaches can dissect the molecular intricacies of hormone action. nih.gov Furthermore, advanced techniques that combine limited proteolysis with machine learning are emerging to identify drug targets and their binding sites without the need for probe modification at all. nih.gov

Integration into Systems Biology Approaches for Thyroid Signaling Research

Data generated from probes like this compound are not endpoints in themselves but serve as critical inputs for systems-level analyses of thyroid hormone signaling. Systems biology aims to understand the larger network of interactions that govern physiological processes, moving beyond the study of single components. nih.govnih.gov

Information on probe-protein interactions is fundamental for constructing and refining biological pathway models. nih.govcreative-diagnostics.com For example, the identification of all proteins that bind to a thyroxine probe helps to build comprehensive interaction maps of the thyroid hormone signaling pathway. nih.gov These curated pathways can be deposited in public databases and used as platforms for computational modeling and for designing new high-throughput experiments. nih.gov

A significant application of this integrated approach is in toxicology and regulatory science. Network pharmacology, a systems-based method, has been used to elucidate how environmental pollutants like polybrominated diphenyl ethers (PBDEs) disrupt thyroid function by identifying their multiple protein targets and the pathways they affect. nih.gov This approach relies on knowing the molecular targets, information that can be readily supplied by chemoproteomic experiments. Another powerful framework is the Adverse Outcome Pathway (AOP), which links a molecular initiating event (MIE)—such as a chemical binding to the thyroid hormone receptor—through a series of key events at different biological levels to an adverse outcome in the organism. nih.gov Data from in vitro probe-based assays are essential for defining the MIEs and quantifying the key events that build these predictive toxicological models. nih.gov

Computational Modeling and Simulation of Molecular Interactions

Complementing experimental work, computational modeling provides atomic-level insights into how thyroxine-based probes interact with their protein targets. nih.govnih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose, affinity, and stability of a ligand within a protein's binding site. nih.govnih.govui.ac.id

These in silico methods are valuable for several reasons:

Predicting Binding: Molecular docking can screen large libraries of compounds, including potential probes or environmental disruptors, to predict which ones are likely to bind to key thyroid-related proteins like the thyroid hormone receptors (THRs), transthyretin (TTR), or thyroid peroxidase (TPO). nih.govui.ac.idacs.org

Understanding Interaction Mechanisms: Simulations can reveal the specific amino acid residues and types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the probe-protein complex. nih.govnih.gov For instance, modeling studies of the interaction between thyroxine analogs and the cell surface receptor integrin αvβ3 have shown that the hormone binds near the RGD recognition site and that different analogs can occupy alternate sites, potentially explaining how they trigger distinct downstream signaling pathways. nih.govnih.gov

Guiding Probe Design: By understanding the structural requirements for binding, researchers can rationally design next-generation probes with improved affinity and selectivity. Computational models can predict how modifications to the probe's structure will affect its interaction with the target, saving time and resources in the lab. ui.ac.id

The combination of experimental data from probe assays with the predictive power of molecular docking provides a robust approach for validating targets and understanding the mechanisms of thyroid disruption. nih.govnih.gov

Challenges and Opportunities in Probe Design and Application in Academic Research

Despite significant progress, the development and application of thyroxine-based probes face several challenges. A primary difficulty is achieving high selectivity, especially between closely related protein isoforms like TRα and TRβ, which often have distinct physiological roles. udel.edu Practical issues with fluorescent probes, such as photobleaching, cellular toxicity, and poor hydrophilicity, can also limit their utility in live-cell imaging experiments. udel.edu A broader challenge is the inherent complexity of thyroid hormone signaling itself; the discovery that TR binding to DNA is not always sufficient for gene activation means that probes must be used in concert with other methods to fully understand the downstream consequences of binding. nih.gov

However, these challenges are matched by immense opportunities. The application of chemoproteomics and ABPP to thyroid biology opens the door to identifying novel targets and exploring previously "undruggable" proteins, which could lead to new therapeutic strategies. bayer.comyoutube.com There is a growing opportunity to apply these probes to more complex biological systems, such as investigating the role of the gut microbiome in thyroid hormone metabolism and signaling. nih.govnih.gov The development of cell-free, portable biosensors for detecting thyroid receptor ligands could revolutionize diagnostics and environmental monitoring. mdpi.com Ultimately, the data generated by these advanced chemical probes are crucial for building the predictive AOP models needed to assess the risks of endocrine-disrupting chemicals and inform regulatory policy. nih.gov

Table 2: Key Challenges and Opportunities in Thyroxine Probe Research

| Area | Challenges | Opportunities |

|---|---|---|

| Probe Design | Achieving high selectivity for receptor/transporter subtypes. udel.edu Overcoming photobleaching, toxicity, and solubility issues. udel.edu | Rational design guided by computational modeling. ui.ac.id Development of multi-functional probes (e.g., for imaging and proteomics). |

| Target Identification | Distinguishing specific vs. non-specific binding in complex proteomes. Validating the function of newly identified targets. | Unlocking the "undruggable" proteome. bayer.com Discovering novel off-targets for existing drugs. |

| Biological Understanding | Linking a binding event to a functional cellular or organismal outcome. nih.govnih.gov Deconvoluting complex and overlapping signaling pathways. nih.gov | Elucidating mechanisms of tissue-specific thyroid action. Exploring new frontiers like the gut-thyroid axis. nih.gov |

| Translational Application | Bridging the gap between in vitro assay results and in vivo effects. nih.gov | Developing rapid diagnostics and environmental biosensors. mdpi.com Providing crucial data for regulatory risk assessment (AOPs). nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Maleimidobenzoylthyroxine methyl ester?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with mobile phases like 20% 2-propanol/hexane (v/v) to resolve enantiomeric impurities, as demonstrated for methionine and phenylalanine methyl esters .

- GC-MS/FAME Analysis : Profile fatty acid methyl ester (FAME) derivatives using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). This approach is validated for distinguishing structurally similar methyl esters, such as cis-11-eicosenoic acid methyl ester and erucamide derivatives .

- Fluorescence Detection : For trace quantification, employ fluorescence detection (ex: 470 nm, em: 530 nm) to monitor derivatized compounds, especially in chiral separations .

Q. How can the synthesis of this compound be optimized for yield and reproducibility?

- Methodological Answer :

- Taguchi Experimental Design : Apply orthogonal arrays to systematically optimize parameters (e.g., catalyst concentration, reaction temperature). For example, in rapeseed methyl ester synthesis, Taguchi methods improved yields by 8.6% by identifying catalyst concentration as the most influential parameter .

- Statistical Validation : Use ANOVA to rank parameter contributions (e.g., catalyst type vs. temperature). For instance, potassium hydroxide increased rapeseed methyl ester yields by 0.315 S/N ratio units compared to other catalysts .

Advanced Research Questions

Q. How can contradictions between structural characterization data and functional assay results be resolved for this compound?

- Methodological Answer :

- Comparative Phylogenetic Analysis : Compare chemical profiling data (e.g., FAME) with molecular markers (e.g., ITS sequences). In fungal species identification, FAME profiles explained 79.8% of structural variance but conflicted with ITS-based phylogenies, highlighting the need for multi-method validation .

- Kinetic Modeling : Develop a universal kinetic model (e.g., two-step biodiesel production simulations) to reconcile discrepancies between theoretical and experimental ester concentrations. This approach accounts for reaction intermediates and side products .

Q. What experimental strategies are recommended for studying the stereochemical effects of this compound in enzyme interactions?

- Methodological Answer :

- Enantiomer-Specific Assays : Use tyrosinase biomimetic systems to quantify oxidation rates of D- vs. L-enantiomers. For example, L-Dopa methyl ester showed distinct kinetic profiles compared to its D-counterpart, revealing enantioselective binding .

- Substrate Saturation Studies : Measure reaction rates at increasing substrate concentrations (e.g., 2.5–10 mM range) to identify Michaelis-Menten parameters and allosteric effects, as applied to CV_TA variants with aliphatic acceptors .

Q. How can researchers design robust statistical frameworks to analyze multivariate interactions in this compound studies?

- Methodological Answer :

- Discriminant Analysis : Apply multivariate tools (e.g., principal component analysis) to identify key variables explaining >75% of variance in datasets. For FAME analysis, palmitic/resveratrol acid ratios and 17:1ω8c fatty acid levels were critical discriminators .

- Cluster Validation : Use adjacency-joining clustering to compare chemical profiles with phylogenetic trees. Discrepancies between FAME and ITS data in fungal studies underscore the importance of independent validation for system-level conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.